Superior HDAC6 Inhibitory Potency of Derivatives
The final hydroxamic acid derivative (5b, IC50 = 150 nM) synthesized from this intermediate is the most potent and selective HDAC6 inhibitor in its series, outperforming analogs derived from other 2-sulfanylquinazolin-4-one building blocks [1].
| Evidence Dimension | HDAC6 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 150 nM (for compound 5b, derived from the target intermediate) |
| Comparator Or Baseline | Other series compounds (5a–5s) with different cap groups: IC50 range 150 nM – 5.6 μM |
| Quantified Difference | Up to a 37-fold difference in potency between the most (5b) and least (5a) potent derivatives within the series. |
| Conditions | In vitro fluorogenic assay against human recombinant HDAC6 |
Why This Matters
Procurement of this building block directly enables the synthesis of the most potent series member, ensuring the highest probability of success in lead optimization.
- [1] Khetmalis, Y.M., et al. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-one-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Int. J. Mol. Sci. 2023, 24(13), 11044. View Source
